molecular formula C16H15N3O4 B2902876 4-(Dimethylamino)-2',4'-dinitrostilbene CAS No. 57711-75-8

4-(Dimethylamino)-2',4'-dinitrostilbene

Cat. No. B2902876
CAS RN: 57711-75-8
M. Wt: 313.313
InChI Key: FUQVXPNRYJFXSG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2’,4’-dinitrostilbene is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .


Synthesis Analysis

A new organic material 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction . DSDNS single crystals are successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique .


Molecular Structure Analysis

The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .


Chemical Reactions Analysis

4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . In the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, it was found that temperature has a significant impact on the protonation degree of DMAP derivatives .


Physical And Chemical Properties Analysis

4-(Dimethylamino)-2’,4’-dinitrostilbene is a white solid . It is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .

Scientific Research Applications

1. Terahertz Wave Generation

  • Summary of Application: This compound is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals, which have applications in terahertz wave generation .
  • Methods of Application: The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method . The generation of terahertz wave in DSTMS crystals with different thicknesses is also studied .
  • Results or Outcomes: The highest terahertz conversion efficiency found was 1.71×10^–5 .

2. Mercury Detection

  • Summary of Application: A flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II) .
  • Methods of Application: A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min^−1 were used as optimum parameters .
  • Results or Outcomes: The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .

3. Microplastics Detection

  • Summary of Application: This compound is used as a fluorescent dye for applications in the detection and analysis of microplastics .
  • Results or Outcomes: The use of this dye revealed itself as a versatile, fast, and sensitive tool for readily discriminating microplastics in the water environment .

Safety And Hazards

4-(Dimethylamino)-2’,4’-dinitrostilbene is considered hazardous. It is toxic if swallowed or if inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQVXPNRYJFXSG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2',4'-dinitrostilbene

CAS RN

57711-75-8
Record name N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
ER Dalbey, WA Gey - The Journal of Physical Chemistry, 1957 - ACS Publications
Equation 1 was derived on the assumption that the effect of the additive is due to adsorption on the advancing crystal front. The Freundlich isotherm3 was shown to be less exact than …
Number of citations: 1 pubs.acs.org
H Görner, M Megyesi, Z Miskolczy, L Biczók - Journal of Photochemistry and …, 2010 - Elsevier
The properties of triplet-excited trans-4-hydroxy-4′-nitrostilbene were studied by photochemical means. This species produces singlet molecular oxygen with a quantum yield of Φ Δ =…
Number of citations: 4 www.sciencedirect.com
E Sawicki, A Carr - The Journal of Organic Chemistry, 1958 - ACS Publications
(2) This investigation was supported by research grants C-1066 from the National Cancer Institute, National Insti-tutes ofHealth, US Public Health Service and CH-14 from the American …
Number of citations: 17 pubs.acs.org
S Ray - 2009 - search.proquest.com
Fluorescent labeling of biological materials using small organic dyes is widely employed in the life sciences and have been used in a variety of applications that include diagnostics and …
Number of citations: 3 search.proquest.com

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